![molecular formula C24H16N6S4 B2519195 1-[[4-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanylmethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[3,4-b][1,3]benzothiazole CAS No. 315677-03-3](/img/structure/B2519195.png)
1-[[4-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanylmethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[3,4-b][1,3]benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[[4-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanylmethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[3,4-b][1,3]benzothiazole is a useful research compound. Its molecular formula is C24H16N6S4 and its molecular weight is 516.67. The purity is usually 95%.
BenchChem offers high-quality 1-[[4-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanylmethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[3,4-b][1,3]benzothiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[[4-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanylmethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[3,4-b][1,3]benzothiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Properties
1-[[4-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanylmethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine exhibits promising anticancer activity. Researchers have investigated its impact on various cancer cell lines, including breast, lung, and colon cancers. Mechanistic studies suggest that it interferes with cell cycle progression, induces apoptosis, and inhibits tumor growth. Further exploration of its specific targets and combination therapies is essential for potential clinical applications .
Antimicrobial Effects
This compound demonstrates antimicrobial properties against bacteria, fungi, and even drug-resistant strains. It has been evaluated for its efficacy in treating infections caused by Staphylococcus aureus, Escherichia coli, Candida albicans, and Mycobacterium tuberculosis. Understanding its mode of action and potential synergies with existing antibiotics could lead to novel therapeutic strategies .
Analgesic and Anti-Inflammatory Activities
Studies indicate that 1-[[4-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanylmethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine possesses analgesic and anti-inflammatory effects. It may modulate pain pathways and reduce inflammation through interactions with specific receptors. Investigating its potential as an alternative to conventional pain management and anti-inflammatory drugs is crucial .
Antioxidant Properties
The compound exhibits antioxidant activity by scavenging free radicals and protecting cells from oxidative stress. Researchers have explored its potential in preventing age-related diseases, neurodegenerative conditions, and cardiovascular disorders. Further studies are needed to elucidate its mechanisms and optimize its bioavailability .
Antiviral Potential
1-[[4-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanylmethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has shown antiviral activity against certain viruses. Investigations have focused on its efficacy against Herpes simplex virus and other enveloped viruses. Understanding its viral targets and safety profile is essential for future drug development .
Enzyme Inhibitors
The compound acts as an enzyme inhibitor, affecting various enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, and lipase. These inhibitory properties have implications in disease management, including Alzheimer’s, osteoporosis, and obesity. Researchers continue to explore its selectivity and potential clinical applications .
Drug Design and Development
1-[[4-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanylmethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine serves as a valuable scaffold for drug design. Its unique structure allows for modifications to enhance bioactivity, solubility, and pharmacokinetics. Computational studies aid in predicting its behavior and optimizing lead compounds for multifunctional diseases .
Mechanism of Action
Target of Action
The primary targets of this compound are PARP-1 and EGFR . These are key proteins involved in DNA repair and cell proliferation, respectively .
Mode of Action
The compound interacts with its targets by inhibiting their activity. It exhibits promising dual enzyme inhibition of PARP-1 (IC 50 = 1.37 nM) and EGFR (IC 50 = 64.65 nM) . This inhibition disrupts the normal functioning of these proteins, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of PARP-1 and EGFR affects multiple biochemical pathways. The inhibition of PARP-1 disrupts DNA repair pathways, making cancer cells more vulnerable to DNA-damage . On the other hand, the inhibition of EGFR disrupts cell proliferation pathways, which can slow down or stop the growth of cancer cells .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds . These studies can provide insights into the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability .
Result of Action
The compound’s action results in significant molecular and cellular effects. It induces apoptosis in MDA-MB-231 cells by 38-fold compared to the control, arresting the cell cycle at the G2/M phase . Its treatment upregulates P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while it downregulates the Bcl2 level . These changes can lead to the death of cancer cells .
properties
IUPAC Name |
1-[[4-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanylmethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[3,4-b][1,3]benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N6S4/c1-3-7-19-17(5-1)29-21(25-27-23(29)33-19)31-13-15-9-11-16(12-10-15)14-32-22-26-28-24-30(22)18-6-2-4-8-20(18)34-24/h1-12H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQHLEBMMVTSBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N3C(=NN=C3SCC4=CC=C(C=C4)CSC5=NN=C6N5C7=CC=CC=C7S6)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N6S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[4-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanylmethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[3,4-b][1,3]benzothiazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.